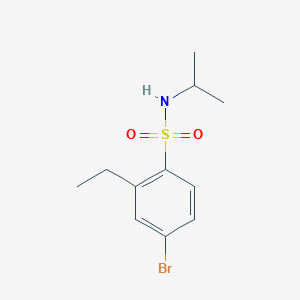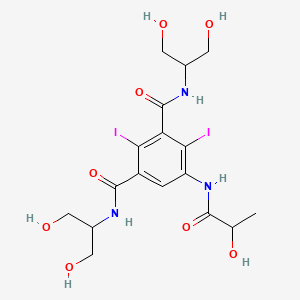
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group, a difluoromethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and difluoromethylating agents.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.
Reduction: Formation of 4-benzyloxy-1-methyl-2-fluorobenzene.
Substitution: Formation of 4-benzyloxy-1-(difluoromethyl)-2-aminobenzene or 4-benzyloxy-1-(difluoromethyl)-2-thiolbenzene.
Scientific Research Applications
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-1-(difluoromethyl)-2-methylbenzene
- 4-Benzyloxy-1-fluoro-2-methylbenzene
- 4-Benzyloxy-1-(difluoromethyl)-2-chlorobenzene
Uniqueness
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11F3O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-fluoro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11F3O/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
DWRWMUOECSFSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
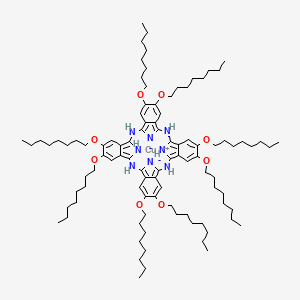

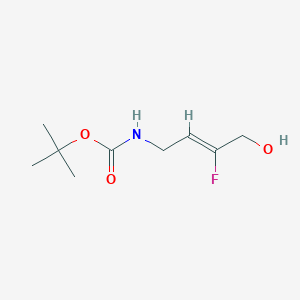
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
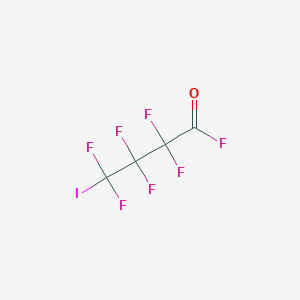
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

